molecular formula C18H17NO2S2 B14397220 3-(Benzylsulfanyl)-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole CAS No. 89597-72-8

3-(Benzylsulfanyl)-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole

Katalognummer: B14397220
CAS-Nummer: 89597-72-8
Molekulargewicht: 343.5 g/mol
InChI-Schlüssel: OIHOYIIIVUYZRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Benzylsulfanyl)-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole is a chemical compound that features a pyrrole ring substituted with benzylsulfanyl and 4-methylbenzenesulfonyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfanyl)-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Benzylsulfanyl Group: This step involves the nucleophilic substitution reaction where a benzylthiol reacts with a suitable leaving group on the pyrrole ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Benzylsulfanyl)-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced under specific conditions to form sulfinyl or thiol derivatives.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, particularly at the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfinyl or thiol derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3-(Benzylsulfanyl)-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(benzylsulfanyl)-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzylsulfanyl and sulfonyl groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Benzylsulfanyl)-1H-pyrrole: Lacks the sulfonyl group, which may result in different chemical and biological properties.

    1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrole:

    3-(Benzylsulfanyl)-1-(phenylsulfonyl)-1H-pyrrole: Similar structure but with a phenylsulfonyl group instead of a 4-methylbenzenesulfonyl group, which may alter its properties.

Uniqueness

3-(Benzylsulfanyl)-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole is unique due to the presence of both benzylsulfanyl and 4-methylbenzenesulfonyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

89597-72-8

Molekularformel

C18H17NO2S2

Molekulargewicht

343.5 g/mol

IUPAC-Name

3-benzylsulfanyl-1-(4-methylphenyl)sulfonylpyrrole

InChI

InChI=1S/C18H17NO2S2/c1-15-7-9-18(10-8-15)23(20,21)19-12-11-17(13-19)22-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3

InChI-Schlüssel

OIHOYIIIVUYZRD-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)SCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.